1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea
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Overview
Description
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The unique structure of this compound makes it a valuable compound for research and development.
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their significant photophysical properties , suggesting they may interact with light-sensitive biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 17519 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been noted for their tunable photophysical properties , suggesting they may have applications in fluorescence imaging or other light-based technologies.
Action Environment
The photophysical properties of similar compounds suggest that light exposure could potentially influence their behavior .
Preparation Methods
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazolo[1,5-a]pyrimidine core or the phenethylurea moiety .
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antitumor agent and its ability to inhibit specific enzymes . Additionally, its photophysical properties make it useful in the development of fluorescent probes and sensors for various analytical applications .
Comparison with Similar Compounds
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features but differ in their specific functional groups and properties . The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrimidine core with the phenethylurea moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-9-15-18-10-14(11-21(15)20-12)19-16(22)17-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHLCZNJKWETAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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